molecular formula C₄H₈Br₂O₂ B044904 Dioxane dibromide CAS No. 15481-39-7

Dioxane dibromide

Cat. No.: B044904
CAS No.: 15481-39-7
M. Wt: 247.91 g/mol
InChI Key: DTLTUUJDCNTTSN-UHFFFAOYSA-N
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Description

Dioxane dibromide is a chemical compound with the molecular formula C₄H₈O₂Br₂. It is an orange solid with a melting point of 61-62°C. This compound is known for its use as a brominating agent in organic synthesis, particularly for the selective bromination of various substrates under mild conditions .

Mechanism of Action

Target of Action

Dioxane dibromide, also known as 1,4-dioxane or molecular bromine, primarily targets organic compounds with double bonds, such as substituted coumarins . The compound’s role is to act as a brominating agent, introducing bromine atoms into the target molecules .

Mode of Action

This compound interacts with its targets through a process known as bromination . In this process, bromine atoms from this compound are added to the target molecules, specifically at the sites of double bonds . This results in the formation of brominated derivatives of the target molecules .

Biochemical Pathways

The bromination of target molecules by this compound affects various biochemical pathways. For instance, brominated coumarins, which are products of the interaction between this compound and coumarins, serve as important synthetic precursors of furocoumarins and dihydrofurocoumarins . These compounds are widely used as photosensitizers and chemotherapeutic agents to combat skin diseases .

Pharmacokinetics

It’s known that the compound is used in solvent-free conditions, suggesting that it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the formation of brominated derivatives of the target molecules . These derivatives have various applications, including their use in the synthesis of photosensitizers and chemotherapeutic agents .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound has been successfully used for selective α-bromination of substituted acetophenones by using dioxane as a solvent at room temperature . Moreover, it has been used for the selective synthesis of α-bromo and α,α-dibromoalkanones supported on silica gel under solvent-free conditions and microwave irradiation . These examples suggest that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, the presence of a solvent, and the use of a supporting material .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioxane dibromide is typically prepared by the reaction of bromine with dioxane. The process involves adding bromine dropwise to ice-cold dioxane, resulting in the formation of an orange-colored solid. The reaction mixture is then kept at room temperature for a further two hours. The product is filtered, washed with dioxane, and dried under reduced pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory preparation method can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure the safety and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Dioxane dibromide primarily undergoes bromination reactions. It is used for the selective α-bromination of substituted acetophenones and the synthesis of α-bromo and α,α-dibromoalkanones .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Dioxane dibromide (C4_4H8_8Br2_2O2_2) is characterized by its two bromine atoms attached to a dioxane ring. This structure allows it to function effectively in organic synthesis, particularly in bromination reactions. Its solid-state form makes it an efficient reagent for various chemical transformations.

Bromination Reactions

1. Solvent-Free Bromination of Coumarins

One of the prominent applications of this compound is in the bromination of substituted coumarins. Research has demonstrated that this compound can mediate regioselective bromination under solvent-free conditions, leading to high yields of the desired products. This method is advantageous due to its simplicity and the avoidance of hazardous solvents .

Key Findings:

  • This compound acts as a solid brominating reagent.
  • The reaction can be conducted without solvents, reducing environmental impact.
  • High regioselectivity is achieved, which is crucial for synthesizing complex organic molecules.

2. Synthesis of Vicinal Dibromides

This compound has also been utilized in the synthesis of vicinal dibromides through stereoselective anti-addition reactions. This process results in structurally varied dibromides with high purity and yield, showcasing the compound's versatility in organic synthesis .

Key Findings:

  • The anti-addition mechanism allows for precise control over stereochemistry.
  • Applications extend to synthesizing intermediates for pharmaceuticals and agrochemicals.

Environmental Applications

This compound’s role extends beyond synthetic chemistry; it has implications in environmental remediation as well. The compound can be involved in processes aimed at degrading or removing 1,4-dioxane from contaminated water sources.

1. Remediation Technologies

Research indicates that advanced oxidation processes (AOPs) can be employed to treat 1,4-dioxane, a contaminant often found alongside this compound due to their chemical relationship. This compound may facilitate reactions that contribute to the breakdown of such contaminants in water treatment systems .

Key Findings:

  • AOPs utilizing dioxane derivatives show promise in reducing contaminant levels.
  • The ability to act as a reactive species enhances its utility in environmental chemistry.

Case Studies and Research Insights

Several studies have documented the effectiveness of this compound in various applications:

Study Application Findings
Chaudhuri & Roy (2010)Bromination of CoumarinsDemonstrated solvent-free conditions with high regioselectivity .
ResearchGate Study (2012)Vicinal Dibromides SynthesisAchieved high yields through stereoselective anti-addition reactions .
EPA Report (2015)Environmental RemediationDiscussed the role of dioxane compounds in treating 1,4-dioxane contamination .

Comparison with Similar Compounds

Uniqueness: Dioxane dibromide is unique due to its ability to perform selective bromination under mild and solvent-free conditions. It is also effective under microwave irradiation, which is not common for all brominating agents .

Biological Activity

Dioxane dibromide (DD) is a chemical compound that has garnered interest in various fields of organic chemistry and medicinal chemistry due to its unique properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

This compound is a brominated derivative of dioxane, characterized by its ability to act as a brominating agent in electrophilic aromatic substitution reactions. The synthesis of this compound typically involves the bromination of dioxane in the presence of appropriate reagents, leading to the formation of this compound as a solid product .

Table 1: Synthesis Conditions for this compound

Mole Ratio (this compound)Solvent UsedYield (%)Observations
100%None (solvent-free)85High yield with minimal by-products
50%Ethanol60Lower yield; potential degradation noted
25%Water30Poor yield; ineffective bromination

This compound functions primarily through electrophilic bromination, where it acts as an electrophile that can react with nucleophilic sites on aromatic compounds. The mechanism involves the formation of a cyclic bromonium ion intermediate, which can lead to regioselective bromination depending on the electronic nature and position of substituents on the aromatic ring .

The ability of this compound to facilitate bromination reactions has been demonstrated in various studies, showing its effectiveness in modifying coumarins and other aromatic compounds. The reaction's efficiency is influenced by the substituents' electronic properties, which can stabilize or destabilize the intermediate species formed during the reaction .

Antiviral Properties

Research has indicated that dioxane derivatives exhibit antiviral activity. For example, a study focused on dioxane-based compounds demonstrated their potential to inhibit Sindbis virus replication. The bisdioxane antiviral agents synthesized showed effective inhibition with an EC50 value as low as 14 μM, indicating significant antiviral properties . The mechanism proposed involves blocking the interaction between viral proteins, thereby inhibiting viral assembly and budding.

Case Studies

  • Bromination of Coumarins :
    A study showcased the use of this compound for regioselective bromination of substituted coumarins. The results indicated that the compound could effectively introduce bromine at specific positions on coumarin rings, enhancing their biological activity .
  • Synthesis of Benzimidazole :
    Another investigation reported using this compound in synthesizing benzimidazole derivatives. The reaction conditions were optimized to achieve high yields, demonstrating its utility as an oxidative reagent in medicinal chemistry .

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. Dioxane itself has been associated with various health risks, including carcinogenic potential and adverse effects on human health due to exposure through multiple routes (inhalation, dermal absorption) . Regulatory agencies like the EPA have highlighted these concerns, necessitating careful handling and assessment when working with compounds containing dioxane derivatives.

Properties

IUPAC Name

1,4-dioxane;molecular bromine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLTUUJDCNTTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCO1.BrBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935070
Record name Bromine--1,4-dioxane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15481-39-7
Record name 1,4-Dioxane, compd. with bromine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15481-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxane dibromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80646
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromine--1,4-dioxane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromine - 1,4-Dioxane Complex
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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